Ethanedione, bis[4-(trifluoromethyl)phenyl]-
Overview
Description
Ethanedione, bis[4-(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C16H8F6O2 It is known for its unique structure, which includes two trifluoromethylphenyl groups attached to an ethanedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanedione, bis[4-(trifluoromethyl)phenyl]- can be synthesized through the oxidation of internal alkynes. A catalyst-free and transition-metal-free method involves the use of potassium persulfate and ambient air as oxidizing agents. This method is particularly effective for the oxidation of aryl-alkyl acetylenes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of commercially available reagents like potassium persulfate makes the process economically viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethanedione, bis[4-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form more complex derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium persulfate and ambient air are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used to substitute the trifluoromethyl groups, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of ethanedione, bis[4-(trifluoromethyl)phenyl]-, which can be tailored for specific applications in organic synthesis and materials science.
Scientific Research Applications
Ethanedione, bis[4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism by which ethanedione, bis[4-(trifluoromethyl)phenyl]- exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions are influenced by the compound’s electronic and steric properties, which are modulated by the trifluoromethyl groups.
Comparison with Similar Compounds
Similar Compounds
Ethanedione, bis[4-(methyl)phenyl]-: Similar structure but with methyl groups instead of trifluoromethyl groups.
Ethanedione, bis[4-(chloromethyl)phenyl]-: Contains chloromethyl groups, offering different reactivity and properties.
Ethanedione, bis[4-(fluoromethyl)phenyl]-: Fluoromethyl groups provide different electronic effects compared to trifluoromethyl groups.
Uniqueness
Ethanedione, bis[4-(trifluoromethyl)phenyl]- is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance the compound’s stability and reactivity, making it particularly valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O2/c17-15(18,19)11-5-1-9(2-6-11)13(23)14(24)10-3-7-12(8-4-10)16(20,21)22/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTKSZOXPDAVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344777 | |
Record name | 1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73790-20-2 | |
Record name | 1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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